molecular formula C6H11NOS B6236903 2-isothiocyanato-1-methoxybutane CAS No. 85099-02-1

2-isothiocyanato-1-methoxybutane

Cat. No.: B6236903
CAS No.: 85099-02-1
M. Wt: 145.23 g/mol
InChI Key: IVNMWEWWGCVXEY-UHFFFAOYSA-N
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Description

2-Isothiocyanato-1-methoxybutane (CAS 85099-02-1), also known as 1-(methoxymethyl)propyl isothiocyanate, is an aliphatic isothiocyanate of interest in life sciences and agricultural research. With a molecular formula of C6H11NOS and a molecular weight of 145.22 g/mol, this compound is characterized by its highly electrophilic isothiocyanate (N=C=S) functional group . This central feature allows it to readily react with thiol groups in biological systems, such as those in cysteine residues of proteins and in low-molecular-weight thiols like glutathione . This mechanism of action is fundamental to its researched bioactivities. Isothiocyanates (ITCs) are a class of compounds produced by the enzymatic hydrolysis of glucosinolates, which are found in cruciferous vegetables . While specific clinical data for this compound is not available, related ITCs like sulforaphane and phenethyl isothiocyanate are extensively studied for their antimicrobial and cancer chemopreventive properties . The primary research value of this compound lies in its potential as an antimicrobial agent. The electrophilic nature of the isothiocyanate group can induce oxidative stress, disrupt energy metabolism, and affect cell membrane integrity in microbial pathogens . Studies on analogous ITCs have demonstrated broad-spectrum antifungal activity against various plant pathogenic fungi and molds, such as Aspergillus niger and Aspergillus flavus . Researchers also utilize this compound as a chemical tool to investigate cellular responses to electrophilic stress, including the activation of transcription factors and the induction of cytoprotective enzymes via the Keap1-Nrf2 pathway, a mechanism shared by many chemopreventive ITCs . Physically, the compound has a density of approximately 0.98 g/cm³ and a boiling point of 198.2°C at 760 mmHg . It is supplied for research applications only. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85099-02-1

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

2-isothiocyanato-1-methoxybutane

InChI

InChI=1S/C6H11NOS/c1-3-6(4-8-2)7-5-9/h6H,3-4H2,1-2H3

InChI Key

IVNMWEWWGCVXEY-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)N=C=S

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Isothiocyanato 1 Methoxybutane

Established Synthetic Pathways for 2-Isothiocyanato-1-methoxybutane

The primary and most established method for synthesizing this compound involves the conversion of its corresponding primary amine precursor. This transformation is a cornerstone of isothiocyanate chemistry, offering a reliable and generally high-yielding route.

The key precursor for the synthesis of this compound is 2-amino-1-methoxybutane. This starting material is commercially available, simplifying the initial steps of the synthetic sequence. The critical step is the introduction of the isothiocyanate functional group (-N=C=S) by reacting the primary amine with a suitable thiocarbonylating agent.

A widely employed method is the reaction of the primary amine with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. A notable and efficient desulfurizing agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). cymitquimica.comcalpaclab.com This "one-pot", two-step procedure is favored for its operational simplicity and effectiveness. cymitquimica.comcalpaclab.com

Alternative, though often more hazardous, reagents for this transformation include thiophosgene (B130339) (CSCl₂) or its surrogates like di-(2-pyridyl) thionocarbamate and 1,1'-thiocarbonyldiimidazole. calpaclab.com However, the toxicity of thiophosgene has led to a preference for the dithiocarbamate-based methods. calpaclab.com

The optimization of reaction conditions is crucial for maximizing the yield of this compound. Key parameters that can be adjusted include the choice of solvent, base, and reaction temperature. For the synthesis of various aliphatic isothiocyanates using the DMT/NMM/TsO⁻ reagent, dichloromethane (B109758) (DCM) has been successfully used as a solvent. cymitquimica.comcalpaclab.com The reaction can also be performed in an aqueous medium, which can lead to high yields for certain alkyl isothiocyanates. cymitquimica.comcalpaclab.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. For instance, the conversion of amines to isothiocyanates using DMT/NMM/TsO⁻ can be significantly expedited under microwave irradiation, often completing within minutes at elevated temperatures (e.g., 90 °C). cymitquimica.comcalpaclab.com Yields for various aliphatic isothiocyanates using these optimized methods are generally good to excellent, ranging from 72% to 96%. cymitquimica.comcalpaclab.com

Table 1: Representative Reaction Conditions for the Synthesis of Aliphatic Isothiocyanates

Amine PrecursorReagentsSolventMethodReaction TimeTemperatureYield (%)
Aliphatic AmineCS₂, Et₃N, DMT/NMM/TsO⁻DCMMicrowave3 min90 °C88-94
Aliphatic AmineCS₂, Et₃N, DMT/NMM/TsO⁻H₂OConventional--72-96

Novel Approaches in the Synthesis of this compound Analogues

Recent advancements in synthetic chemistry have opened new avenues for creating analogues of this compound with specific stereochemistry and diverse functionalities.

The butane (B89635) chain in this compound contains a chiral center at the second carbon atom. This allows for the existence of (R)- and (S)-enantiomers. The synthesis of enantiomerically pure forms is of great interest. When starting with an optically active precursor, such as (R)- or (S)-2-amino-1-methoxybutane, it is crucial that the synthetic method does not lead to racemization.

The use of the DMT/NMM/TsO⁻ desulfurizing agent has been shown to be effective in preserving the stereochemical integrity of the starting amine. cymitquimica.comcalpaclab.com For example, the synthesis of other chiral isothiocyanates using this method has proceeded with very low racemization, achieving high enantiomeric ratios (er > 99:1). cymitquimica.comcalpaclab.com This suggests that a similar outcome can be expected for the stereoselective synthesis of this compound.

The synthesis of analogues of this compound can be achieved by modifying the starting amine or by performing chemical transformations on the final isothiocyanate product. For instance, starting with different amino alcohols and performing a methylation of the hydroxyl group prior to the isothiocyanate formation can lead to a variety of alkoxy-isothiocyanates.

Furthermore, the isothiocyanate group itself can be used as a handle for further diversification, although this is more related to its reactivity, which will be discussed in the next section.

Reactivity and Derivatization of the Isothiocyanate Moiety

The isothiocyanate group is a versatile functional group known for its electrophilic character. The carbon atom of the -N=C=S group is susceptible to attack by nucleophiles. This reactivity allows for a wide range of derivatization reactions.

A common reaction of isothiocyanates is their reaction with primary or secondary amines to form thiourea (B124793) derivatives. oakwoodchemical.com This reaction is generally efficient and can be used for both synthetic and analytical purposes. For example, the derivatization of isothiocyanates to their corresponding thioureas introduces a UV-absorbing chromophore, which facilitates their analysis by liquid chromatography. oakwoodchemical.com

In the case of this compound, reaction with an amine (R'-NH₂) would yield the corresponding N-(1-methoxybutan-2-yl)-N'-R'-thiourea. The reaction of cis- and trans-2-isothiocyanato-1-cyclopentanecarboxylates with various amines to form thioureas has been well-documented, showcasing the general reactivity pattern of the isothiocyanate group in different molecular scaffolds. orgsyn.org Depending on the structure of the starting isothiocyanate and the amine, further intramolecular reactions, such as cyclization, can occur. orgsyn.org

Table 2: Common Derivatization Reactions of Isothiocyanates

ReactantProductReaction Type
Primary/Secondary AmineThioureaNucleophilic Addition
AmmoniaThioureaNucleophilic Addition
AlcoholsThiocarbamateNucleophilic Addition
WaterDithiocarbamic acid (unstable)Nucleophilic Addition

Reactions with Nucleophiles: Formation of Thioureas, Amides, and Guanidines

The electrophilic carbon atom of the isothiocyanate group in this compound is highly susceptible to attack by nucleophiles. nih.gov This reactivity forms the basis for the synthesis of a diverse range of derivatives, including thioureas, amides, and guanidines.

Thioureas: The reaction of isothiocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of substituted thioureas. uobabylon.edu.iqorganic-chemistry.org The reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate group. This process is typically rapid and can often be performed under mild, solvent-free conditions or in various solvents. nih.gov For this compound, this reaction provides a direct route to chiral, unsymmetrically substituted thioureas, which are valuable building blocks in organic synthesis and medicinal chemistry. organic-chemistry.org

The general mechanism involves the lone pair of the amine nitrogen attacking the electrophilic carbon of the isothiocyanate, with subsequent proton transfer to the nitrogen atom of the isothiocyanate, yielding the stable thiourea product.

Table 1: Synthesis of Thiourea Derivatives from this compound

Reactant 1Reactant 2 (Nucleophile)Product
This compoundAniline1-(1-methoxybutan-2-yl)-3-phenylthiourea
This compoundMorpholine4-(1-methoxybutan-2-yl)morpholine-4-carbothioamide
This compoundBenzylamine1-(1-methoxybutan-2-yl)-3-benzylthiourea

Amides: While not a direct conversion, the isothiocyanate group can be transformed into an amide functionality through multi-step procedures. One established method involves the reaction of an isothiocyanate with a thioacid. nih.govnih.gov This reaction forms an unstable intermediate that subsequently eliminates carbon oxysulfide (COS) or carbon disulfide (CS₂) to yield the amide. nih.gov This transformation significantly broadens the synthetic utility of isothiocyanates, allowing for their conversion into stable amide products. nih.govchemrxiv.orgrsc.org For instance, reacting this compound with thioacetic acid would be expected to produce N-(1-methoxybutan-2-yl)acetamide.

Guanidines: Substituted guanidines can be synthesized from the thiourea derivatives of this compound. A common method involves the activation of the thiourea with a reagent like the Burgess reagent, followed by reaction with an amine. organic-chemistry.org This process, known as guanylation, effectively replaces the sulfur atom of the thiourea with a substituted nitrogen group. The thiourea can first be reacted with a carbamoyl-protected isothiocyanate and then treated with the Burgess reagent in a one-pot or stepwise procedure to yield protected guanidines, which can be selectively deprotected. organic-chemistry.org This route allows for the synthesis of complex, multi-substituted guanidines from the initial isothiocyanate scaffold. nih.gov

Cycloaddition Reactions and Heterocycle Formation

The cumulative double bonds in the isothiocyanate group allow it to participate in cycloaddition reactions, providing a powerful tool for the synthesis of various heterocycles. ub.edu These reactions can proceed through different pathways, such as [4+2], [3+2], or [2+2] cycloadditions, depending on the reaction partner. youtube.comnih.gov

Isothiocyanates can serve as versatile building blocks for constructing complex molecular architectures found in many biologically active compounds. rsc.org The reaction of this compound with appropriate substrates can lead to the formation of diverse heterocyclic systems. For example, isothiocyanate intermediates have been used to construct heterocycles like 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines in a DNA-compatible manner. rsc.org

A plausible reaction for this compound would be a [3+2] cycloaddition with a 1,3-dipole. For instance, reaction with a diazoalkane could potentially lead to the formation of a five-membered thiadiazole ring system after rearrangement. Another possibility is its reaction as a dienophile in a Diels-Alder ([4+2]) reaction with an electron-rich diene, where the C=S bond acts as the dienophile. Fused thia-heterocycles, such as thieno[2,3-b]thiopyran-4-ones, have been synthesized via the reaction of aryl isothiocyanates with deprotonated β-ketoesters. researchgate.net

Exploration of Unique Reaction Pathways and Mechanistic Intermediates

The specific structure of this compound, which includes a chiral center at the C2 position and a methoxy (B1213986) group at the C1 position, may lead to unique reaction pathways. The stereochemistry at the C2 center can influence the stereochemical outcome of its reactions, particularly in cycloadditions or with chiral nucleophiles.

The presence of the methoxy group offers the potential for intramolecular reactions. Under certain conditions, such as in the presence of a strong base or a Lewis acid, the oxygen atom of the methoxy group could act as an internal nucleophile, attacking the electrophilic isothiocyanate carbon. This could lead to the formation of a five-membered oxathiazine-like heterocyclic intermediate. While speculative for this specific compound, such intramolecular cyclizations are known for appropriately substituted molecules.

The synthesis of isothiocyanates often proceeds through dithiocarbamate salt intermediates. chemrxiv.orgnih.govorganic-chemistry.org Typically, a primary amine is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate, which is then decomposed using a desulfurating agent to yield the isothiocyanate. nih.govorganic-chemistry.org Understanding the stability and reactivity of the dithiocarbamate intermediate derived from the precursor amine, 1-methoxybutan-2-amine, is key to optimizing the synthesis of this compound itself.

Furthermore, mechanistic studies on the reactions of isothiocyanates often involve considering the hard and soft acid and base (HSAB) principle. nih.gov The isothiocyanate group is a soft electrophile and therefore reacts preferentially with soft nucleophiles. nih.gov This principle can be used to predict the regioselectivity and reactivity of this compound with ambident nucleophiles.

Advanced Structural Characterization and Conformational Analysis of 2 Isothiocyanato 1 Methoxybutane

Spectroscopic Probing of Molecular Architecture

Spectroscopic techniques are fundamental to elucidating the three-dimensional structure and electronic properties of molecules. For a compound like 2-isothiocyanato-1-methoxybutane, a combination of vibrational, rotational, and nuclear magnetic resonance spectroscopy would be essential for a complete structural assignment.

Vibrational and Rotational Spectroscopy for Conformational Elucidation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides insights into the molecular vibrations of a compound. The frequencies of these vibrations are sensitive to the molecule's conformation and the nature of its chemical bonds. For this compound, one would expect to observe characteristic vibrational modes for the isothiocyanate (-N=C=S) group, the C-O-C ether linkage, and the alkyl backbone. By analyzing the vibrational spectra, potentially with the aid of computational chemistry, researchers could identify the most stable conformers of the molecule in the gas or liquid phase.

Rotational spectroscopy, typically conducted in the gas phase at low pressures, allows for the precise determination of molecular rotational constants. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its geometry and the masses of its atoms. High-resolution rotational spectroscopy could, in principle, distinguish between different conformers of this compound and provide highly accurate bond lengths and angles.

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. For this compound, which contains a chiral center at the second carbon atom, advanced NMR techniques would be crucial for assigning the absolute and relative stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra would confirm the basic carbon-hydrogen framework. More advanced two-dimensional techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would establish the connectivity between protons and carbons. To determine the stereochemistry, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could be employed to identify through-space interactions between protons, providing information about their relative spatial arrangement.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous information about the bond lengths, bond angles, and torsion angles of this compound in the solid state. Furthermore, a crystallographic study would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Conformational Landscape and Dynamic Behavior in Solution and Gas Phase

Computational modeling, in conjunction with experimental data from spectroscopy, would be necessary to map out the potential energy surface and identify the low-energy conformers. The study of the dynamic behavior would involve investigating the energy barriers to interconversion between these conformers. This information is critical for understanding how the molecule behaves in different environments and how its shape influences its chemical and biological properties. Without experimental data, a detailed analysis of the conformational landscape and dynamic behavior of this compound remains speculative.

Theoretical and Computational Chemistry Studies of 2 Isothiocyanato 1 Methoxybutane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. acs.org Methods like Density Functional Theory (DFT) are commonly employed to calculate the electronic structure and relative energies of different molecular states, offering insights that are often in good agreement with experimental data. aip.orgresearchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For 2-isothiocyanato-1-methoxybutane, the isothiocyanate group (-N=C=S) is highly electrophilic and is expected to dominate the characteristics of the LUMO, making it a primary site for nucleophilic attack. The lone pairs on the oxygen and sulfur atoms would contribute significantly to the occupied molecular orbitals. Software like Gaussian or ORCA can be used to compute and visualize these orbitals. solubilityofthings.comyoutube.comskku.edustackexchange.com

Table 1: Hypothetical Molecular Orbital Properties of this compound (Calculated using DFT B3LYP/6-31G*)

Molecular OrbitalCalculated Energy (eV)Primary Atomic ContributionImplication for Bonding/Reactivity
LUMO+1-0.58C-H (σ*)Antibonding orbital, potential for electron acceptance at high energy.
LUMO-1.95C (of -N=C=S)Primary site for nucleophilic attack; defines the electrophilicity of the molecule.
HOMO-8.75S (lone pair)Electron-rich region, potential site for electrophilic attack or metal coordination.
HOMO-1-9.12O (lone pair)Secondary electron-rich site.

The electronic information from quantum chemical calculations can be used to predict where a molecule is most likely to react. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution across a molecule. For this compound, an MEP map would show a region of high positive potential (electron deficiency) around the central carbon of the isothiocyanate group, confirming its electrophilic nature. Conversely, negative potential would be concentrated around the sulfur and oxygen atoms, indicating their nucleophilic character. acs.orgaacrjournals.org

Calculations of atomic charges, such as those from Natural Bond Orbital (NBO) analysis, further quantify this charge distribution. These calculations would likely show a significant positive charge on the carbon of the -NCS group and negative charges on the sulfur and nitrogen atoms, reinforcing the prediction that this group is the primary site of reactivity. acs.org

Conformational Analysis and Potential Energy Surfaces via Molecular Mechanics and DFT

Drawing parallels to the well-studied n-butane, rotation around the C2-C3 bond of the butane (B89635) backbone would lead to various staggered (lower energy) and eclipsed (higher energy) conformations. unacademy.comuwosh.eduresearchgate.net The presence of the bulkier methoxy (B1213986) and isothiocyanato groups introduces additional steric and electronic interactions that influence the relative energies of these conformers. Molecular mechanics (MM) provides a fast method for exploring the potential energy surface, while DFT calculations can be used to obtain more accurate energies for the key conformers found. uwosh.edugmu.edu

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Rotation about the C2-C3 bond)

Dihedral Angle (CH3-C2-C3-CH2)Conformation NameHypothetical Relative Energy (kcal/mol)Description
Eclipsed (Syn-periplanar)+5.5Highest energy due to steric clash between the methyl and methoxymethyl groups.
60°Gauche (Synclinal)+1.2A stable, staggered conformation.
120°Eclipsed+4.0Steric strain between hydrogen and the methoxymethyl group.
180°Anti (Antiperiplanar)0.0Most stable conformation with the two largest groups farthest apart.

Molecular Dynamics Simulations for Solvent Effects and Conformational Fluctuations

While quantum calculations often model molecules in a vacuum, their behavior in a solution can be quite different. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, explicitly including solvent molecules. aip.orgnih.gov This allows for the study of how the solvent influences the conformational preferences and dynamics of this compound.

In a polar solvent like water, the molecule might adopt more compact or folded conformations to minimize the exposure of its hydrophobic alkyl chain while maximizing hydrogen bonding opportunities with the ether oxygen. acs.orgresearchgate.net In a non-polar solvent, the molecule might be more extended. MD simulations can track these conformational fluctuations and calculate properties like the radius of gyration to quantify the molecule's compactness in different environments. aip.org

Computational Docking and Molecular Interaction Studies with Biological Targets

Isothiocyanates are known to exhibit a range of biological activities, often through direct interaction with proteins. nih.govnih.gov Computational docking is a method used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the binding site of another (a protein). mdpi.com

Studies have shown that various isothiocyanates can covalently bind to the protein tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. aacrjournals.orgnih.govnih.gov Tubulin is therefore a plausible biological target for this compound.

Docking programs like AutoDock can be used to place the this compound molecule into the known binding sites of tubulin (e.g., the colchicine (B1669291) or vinca (B1221190) alkaloid binding sites). mdpi.comresearchgate.net The software calculates a "docking score," which is an estimate of the binding free energy. This allows for the prediction of the most stable binding pose and an estimation of the binding affinity. The results can suggest whether the compound is likely to be a potent inhibitor and can guide the design of more effective analogues. The electrophilic carbon of the isothiocyanate group is a key site for forming covalent bonds with nucleophilic residues like cysteine within the protein's binding pocket. nih.govnih.gov

Table 3: Hypothetical Docking Results for this compound with β-Tubulin

Binding SitePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Interaction Type
Colchicine Site-6.8Cys241, Leu248, Asn258Covalent (with Cys241), van der Waals, Hydrogen bond
Vinca Alkaloid Site-5.2Val177, Ser179, Tyr224van der Waals, Hydrogen bond
Taxol Site-4.5His229, Pro274, Arg278van der Waals

Lack of Specific Research Data on this compound's Enzyme Inhibition Pathways

A thorough review of available scientific literature reveals a significant gap in the specific theoretical and computational chemistry studies concerning the mechanistic insights into the enzyme inhibition pathways of this compound. While the broader class of isothiocyanates has been the subject of numerous investigations regarding their interactions with enzymes, specific research detailing the inhibitory actions of this particular methoxybutane derivative is not presently available in the public domain.

General principles of enzyme inhibition by isothiocyanates suggest that these compounds often act as irreversible or covalent inhibitors. nih.govlibretexts.org The electrophilic isothiocyanate group (-N=C=S) is highly reactive towards nucleophilic residues in enzyme active sites, such as the thiol group of cysteine or the amino group of lysine. nih.govnih.gov This reactivity can lead to the formation of a stable covalent bond between the inhibitor and the enzyme, effectively rendering the enzyme inactive. nih.gov

Computational studies, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are powerful tools for elucidating the specific interactions between an inhibitor and its target enzyme. nih.govresearchgate.net These methods can predict the binding affinity, identify key interacting amino acid residues, and model the reaction mechanism of covalent bond formation. For other isothiocyanates, such as sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate, computational studies have provided valuable insights into their inhibition of various enzymes, including histone deacetylases and proteasomes. nih.govnih.gov

However, without specific studies on this compound, any discussion of its enzyme inhibition mechanisms would be purely speculative. The unique electronic and steric properties conferred by the 1-methoxybutane moiety would undoubtedly influence its reactivity and binding specificity compared to other well-studied isothiocyanates. Factors such as the size and polarity of the side chain can significantly impact how the molecule fits into an enzyme's active site and its orientation for optimal reaction with target residues.

The generation of detailed research findings and data tables, as requested, is contingent upon the existence of primary research articles that have investigated these specific interactions. At present, the scientific community has not published such studies on this compound. Therefore, a scientifically accurate and detailed account of its mechanistic insights into enzyme inhibition pathways cannot be provided. Further experimental and computational research is required to elucidate the specific molecular targets and inhibitory mechanisms of this compound.

An article on the molecular and cellular biological mechanisms of action of this compound cannot be generated. Extensive research has revealed no specific scientific data or studies pertaining to this particular chemical compound. The available literature focuses on the broader class of isothiocyanates or other specific derivatives.

To provide a comprehensive and scientifically accurate article as requested, specific research on "this compound" concerning its enzyme modulation, interaction with cellular proteins, and effects on cellular responses would be required. Without such data, any generated content would be speculative and not meet the required standards of scientific accuracy.

Therefore, in adherence to the instructions to focus solely on "this compound" and to provide thorough, informative, and scientifically accurate content, this request cannot be fulfilled at this time.

Molecular and Cellular Biological Mechanisms of Action of 2 Isothiocyanato 1 Methoxybutane

Antimicrobial Activity and Mechanistic Basis (in vitro studies)

Impact on Microbial Quorum Sensing

Further research and publication of scientific studies are required to elucidate the potential biological activities of 2-isothiocyanato-1-methoxybutane.

Structure Activity Relationship Sar Studies of 2 Isothiocyanato 1 Methoxybutane Analogues

Systematic Modification of the Alkyl Chain and Methoxy (B1213986) Group

The biological activity of 2-isothiocyanato-1-methoxybutane can be finely tuned by systematically altering its alkyl chain and methoxy group. These modifications can influence the compound's lipophilicity, steric profile, and electronic properties, which in turn affect its absorption, distribution, metabolism, and ultimately, its interaction with biological targets.

Modification of the Alkyl Chain:

Variations in the length and branching of the alkyl chain can have a profound impact on the biological activity of isothiocyanates. A hypothetical study on a series of analogues of this compound, where the butyl chain is modified, might yield results as depicted in the following table:

Analogue Modification Lipophilicity (LogP) Relative Biological Activity (%)
1Ethyl1.860
2Propyl2.385
3n-Butyl2.8100
4iso-Butyl2.795
5sec-Butyl2.690
6tert-Butyl2.570
7Pentyl3.380

From this hypothetical data, it can be inferred that an optimal chain length exists for biological activity, with the n-butyl chain providing the most potent effects. Shorter or longer chains, as well as increased branching, may lead to a decrease in activity. This could be due to a less favorable interaction with the target site or altered pharmacokinetic properties.

Modification of the Methoxy Group:

The methoxy group at the first position of the butane (B89635) chain also presents an opportunity for modification to enhance or alter the compound's activity. Replacing the methoxy group with other alkoxy groups or functional groups with different electronic and steric properties can provide valuable insights into the SAR.

Analogue Modification at Position 1 Electronic Effect Relative Biological Activity (%)
8Methoxy (-OCH₃)Electron-donating100
9Ethoxy (-OCH₂CH₃)Electron-donating90
10Hydroxy (-OH)Electron-donating75
11Fluoro (-F)Electron-withdrawing60
12Chloro (-Cl)Electron-withdrawing55

The hypothetical data suggests that an electron-donating group, such as the methoxy group, is favorable for activity. Replacing it with a larger alkoxy group like ethoxy might introduce steric hindrance, leading to reduced activity. The presence of a hydroxyl group could increase polarity and affect cell membrane permeability. Electron-withdrawing groups appear to be detrimental to the biological activity in this hypothetical series.

Influence of Stereochemistry on Biological or Chemical Reactivity

The carbon atom at the second position of this compound is a chiral center, meaning the compound can exist as two enantiomers: (R)-2-isothiocyanato-1-methoxybutane and (S)-2-isothiocyanato-1-methoxybutane. Stereochemistry often plays a crucial role in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral.

The differential interaction of enantiomers with a biological target can lead to significant differences in their pharmacological effects. A hypothetical study comparing the biological activity of the two enantiomers might reveal the following:

Enantiomer Configuration Receptor Binding Affinity (Kᵢ, nM) Relative Biological Activity (%)
(R)-enantiomerRectus50100
(S)-enantiomerSinister20025

In this hypothetical scenario, the (R)-enantiomer exhibits a significantly higher binding affinity and, consequently, greater biological activity than the (S)-enantiomer. This suggests that the specific three-dimensional arrangement of the substituents around the chiral center is critical for optimal interaction with the biological target. The methoxy group and the isothiocyanate group of the (R)-enantiomer may be positioned to form key interactions, such as hydrogen bonds or hydrophobic interactions, within the active site of a target protein, while the (S)-enantiomer may not be able to achieve the same favorable binding orientation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the analogues of this compound, a QSAR model could be developed to predict the activity of novel, untested compounds and to guide the design of more potent analogues.

A typical QSAR study would involve calculating a variety of molecular descriptors for a set of analogues with known biological activities. These descriptors can be broadly categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area, shape indices) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP, water solubility) which describe the lipophilicity of the molecule.

Topological Descriptors: (e.g., connectivity indices, Wiener index) which describe the atomic connectivity and branching of the molecule.

A hypothetical QSAR equation for the biological activity of this compound analogues might look like this:

Biological Activity = (0.75 * LogP) - (0.23 * Molecular_Volume) + (1.2 * HOMO) + 2.5

This equation suggests that biological activity is positively correlated with lipophilicity (LogP) and the energy of the highest occupied molecular orbital (HOMO), and negatively correlated with the molecular volume. Such a model can be used to prioritize the synthesis of new analogues with a higher predicted activity.

Identification of Key Pharmacophoric Features for Desired Activities

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Based on the SAR studies of this compound and its analogues, a hypothetical pharmacophore model can be proposed.

The key pharmacophoric features would likely include:

An Electrophilic Center: The isothiocyanate group (-N=C=S) is the primary pharmacophoric feature, acting as a potent electrophile that can form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins.

A Hydrogen Bond Acceptor: The oxygen atom of the methoxy group could act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor in the active site of the target.

A Hydrophobic Region: The butyl chain provides a hydrophobic region that can engage in van der Waals interactions with hydrophobic pockets within the target's binding site. The optimal size and shape of this region are critical for potent activity.

A Specific Stereochemical Arrangement: The chiral center at position 2 dictates the precise three-dimensional orientation of the other pharmacophoric features, ensuring a proper fit within the chiral binding site of the biological target.

These features, when appropriately arranged in space, would constitute the pharmacophore for this class of compounds. This model can then be used in virtual screening campaigns to identify new and structurally diverse compounds with the potential for similar biological activities.

Future Research Directions and Potential Applications

Development as a Chemical Probe for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems by selectively interacting with specific protein targets. organic-chemistry.org Isothiocyanates, known for their electrophilic nature, readily react with nucleophilic residues on proteins, making them suitable candidates for the development of chemical probes. researchgate.net The reactivity of the isothiocyanate group (-N=C=S) allows for the formation of covalent bonds with target proteins, which can be advantageous for identifying and characterizing protein function. researchgate.netfoodandnutritionjournal.org

Future research could focus on developing 2-isothiocyanato-1-methoxybutane as a chemical probe. Its aliphatic structure, combined with the methoxy (B1213986) group, could confer specific binding properties. The methoxy group might influence the molecule's solubility, cell permeability, and interaction with target proteins. nih.gov Studies would be needed to identify the protein targets of this compound and to characterize the nature of these interactions. A key aspect of developing a reliable chemical probe is the synthesis of a structurally similar but inactive control compound, which for this compound could potentially be its amine precursor, 2-amino-1-methoxybutane.

Table 1: Key Characteristics of an Effective Chemical Probe

CharacteristicDescriptionRelevance for this compound
Potency The concentration required to elicit a biological response.To be determined through biological screening assays.
Selectivity The ability to interact with a specific target over others.The aliphatic backbone and methoxy group may confer unique selectivity.
Cell Permeability The ability to cross cell membranes to reach intracellular targets.The lipophilic nature of the butyl chain may facilitate this.
Target Engagement Direct evidence of the probe binding to its intended target in a cellular context.Can be assessed using techniques like affinity chromatography or mass spectrometry.
Defined Mechanism of Action A clear understanding of how the probe affects its target and the resulting phenotype.To be elucidated through mechanistic studies.

Integration into Complex Synthetic Sequences for Natural Product Synthesis

Isothiocyanates are not only biologically active but also serve as versatile synthetic intermediates in organic chemistry. mdpi.comchemrxiv.org They can participate in a variety of chemical transformations, including cycloadditions and reactions with nucleophiles, to form diverse heterocyclic structures. mdpi.com The isothiocyanate functional group can be a valuable building block in the total synthesis of complex natural products. chemrxiv.org

The potential of this compound as a synthon in natural product synthesis is an area ripe for exploration. Its bifunctional nature, possessing both an electrophilic isothiocyanate group and a methoxy ether linkage, could be strategically employed in multi-step synthetic pathways. For instance, the isothiocyanate could be used to introduce a nitrogen and sulfur-containing moiety, while the methoxybutane portion could be further elaborated or serve as a key structural element. Research in this area would involve exploring the reactivity of this compound with various reagents and its incorporation into the synthesis of novel or known natural products.

Exploration in Material Science as a Polymerization Initiator or Cross-linking Agent

The reactivity of the isothiocyanate group also lends itself to applications in material science, particularly in polymer chemistry. Isothiocyanates can be involved in polymerization reactions, acting either as monomers or as agents that initiate or modify polymerization processes. rsc.org For example, they can be used in the synthesis of polymers with unique properties or for the cross-linking of polymer chains to enhance material strength and thermal stability. rsc.orgresearchgate.net

The potential of this compound as a polymerization initiator or cross-linking agent warrants investigation. As a polymerization initiator, the isothiocyanate could potentially initiate the polymerization of certain monomers through radical or other mechanisms. nih.govfujifilm.com As a cross-linking agent, it could be used to link polymer chains together, with the methoxybutane side chain influencing the spacing and flexibility of the cross-links, thereby affecting the material's properties. researchgate.net Research would involve studying the polymerization kinetics and the properties of the resulting polymers when this compound is incorporated.

Table 2: Potential Roles of this compound in Polymer Science

ApplicationProposed MechanismPotential Outcome
Polymerization Initiator The isothiocyanate group could potentially generate initiating species under specific conditions (e.g., thermal or photochemical).Formation of new polymers with potentially novel properties.
Cross-linking Agent The bifunctional nature of the molecule could allow it to react with two polymer chains, forming a bridge.Enhanced mechanical strength, thermal stability, and chemical resistance of the polymer.
Monomer Copolymerization with other monomers to introduce the isothiocyanate functionality into the polymer backbone.Polymers with reactive sites for further modification or with specific biological activities.

Unexplored Mechanistic Pathways and Novel Biological Interactions

The biological activity of isothiocyanates is often attributed to their ability to react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. researchgate.net This can lead to the modulation of various cellular pathways, including those involved in inflammation, cell death (apoptosis), and oxidative stress. foodandnutritionjournal.orgmdpi.comnih.gov However, the precise molecular mechanisms and the full spectrum of biological targets for many isothiocyanates are still not fully understood. researchgate.netrsc.org

For this compound, there is a significant opportunity to investigate its unique mechanistic pathways and discover novel biological interactions. The presence of the methoxy group at the C1 position and the isothiocyanate at the C2 position of the butane (B89635) chain could lead to metabolic pathways and biological activities that differ from other, more studied isothiocyanates. Research should aim to identify the specific proteins and cellular pathways that are modulated by this compound. This could involve a combination of proteomics, transcriptomics, and metabolomics approaches to gain a comprehensive understanding of its cellular effects.

Strategies for Enhancing Selectivity and Potency through Rational Design

Rational drug design involves the development of new therapeutic agents based on a detailed understanding of the biological target's structure and function. This approach can be applied to isothiocyanates to enhance their selectivity and potency for specific therapeutic applications. By modifying the chemical structure of the isothiocyanate, it is possible to fine-tune its reactivity and binding affinity for a particular target protein. nih.gov

Future research on this compound could employ rational design strategies to develop analogs with improved therapeutic potential. This would begin with the identification of a key biological target. Computational modeling could then be used to predict how structural modifications to the this compound scaffold would affect its binding to the target. For example, altering the length of the alkyl chain, the position of the methoxy group, or introducing other functional groups could lead to analogs with enhanced activity and selectivity. These rationally designed compounds would then be synthesized and evaluated in biological assays to validate the computational predictions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-isothiocyanato-1-methoxybutane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using 1-methoxybutane-2-amine and thiophosgene under controlled conditions. Reaction parameters such as temperature (0–5°C to minimize side reactions) and solvent polarity (e.g., dichloromethane for improved solubility) critically affect yield. Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and FT-IR (e.g., verifying the isothiocyanate N=C=S stretch at ~2050–2150 cm1^{-1}) is essential .

Q. How can spectroscopic data from NIST databases be leveraged to validate the structural integrity of this compound?

  • Methodological Answer : Cross-referencing experimental IR and mass spectral data with NIST Standard Reference Database 69 is critical. For instance, comparing the molecular ion peak (m/z 115.197) and fragmentation patterns in EI-MS against NIST entries ensures structural confirmation . Discrepancies in spectral peaks may indicate impurities or isomerization during synthesis.

Advanced Research Questions

Q. How should researchers resolve contradictions in observed reactivity with nucleophiles compared to analogs like methyl 2-isothiocyanatobenzoate?

  • Methodological Answer : Comparative kinetic studies under standardized conditions (e.g., THF, 25°C) can isolate steric/electronic effects. For example, the methoxy group in this compound may reduce electrophilicity at the isothiocyanate group versus electron-withdrawing esters in analogs. Control experiments with structurally related compounds (e.g., butyl isothiocyanate ) are advised to contextualize reactivity trends .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Multivariate analysis (e.g., PCA) of purity data (HPLC/GC-MS) across batches identifies key variables (e.g., raw material quality, stirring efficiency). Rigorous application of ANOVA or t-tests quantifies significance of variability sources. Documentation of protocols in alignment with IB criteria for data reproducibility is critical.

Q. How can researchers design experiments to probe the thermal stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40–60°C, 75% RH) with periodic sampling for LC-MS analysis detect degradation products (e.g., thiourea derivatives). Comparative studies with analogs like methyl 3-isothiocyanatothiophene-2-carboxylate (mp 57–59°C ) reveal structural influences on stability. Data interpretation should adhere to open-science principles for transparency .

Data Contradiction and Interpretation

Q. How should conflicting spectral data (e.g., unexpected 13C^{13}\text{C} NMR shifts) be addressed in peer-reviewed studies?

  • Methodological Answer : Replicate experiments under identical conditions to rule out procedural errors. If contradictions persist, computational modeling (DFT for NMR chemical shift prediction) or independent validation via 2D NMR (HSQC, HMBC) resolves ambiguities. Reference to NIST’s IR database and peer consultation are recommended .

Q. What frameworks ensure ethical and rigorous handling of open data in collaborative studies on this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, with metadata detailing synthesis protocols and analytical settings. Use platforms like Zenodo or institutional repositories, ensuring compliance with GDPR in health-related applications .

Experimental Design and Optimization

Q. What strategies optimize the scalability of this compound synthesis without compromising purity?

  • Methodological Answer : Pilot-scale reactions using flow chemistry (continuous processing) enhance reproducibility. Monitor exothermicity via in-line FT-IR to adjust reagent addition rates. Compare yields/purity with small-scale batches (e.g., 5g vs. 25g ) to identify scaling bottlenecks.

Q. How can researchers mitigate solvent effects in reactions involving this compound?

  • Methodological Answer : Systematic solvent screening (polar aprotic vs. nonpolar) using design-of-experiment (DoE) methodologies identifies optimal media. For example, DMF may stabilize intermediates but risks carbamate formation; heptane minimizes side reactions but reduces solubility. Solvent selection should align with Green Chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.